N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide

Catalog No.
S12020780
CAS No.
M.F
C16H20N2O3
M. Wt
288.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-yli...

Product Name

N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-2-phenoxyacetohydrazide

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C16H20N2O3/c1-16(2)9-12(8-13(19)10-16)17-18-15(20)11-21-14-6-4-3-5-7-14/h3-8,17H,9-11H2,1-2H3,(H,18,20)

InChI Key

ZGPFXGHSQKJJIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)COC2=CC=CC=C2)C

N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide is a synthetic organic compound characterized by its unique structural features, including a hydrazide functional group linked to a phenoxyacetyl moiety and a cyclohexenylidene derivative. The compound's molecular formula is C26H29N3O2C_{26}H_{29}N_{3}O_{2} with a molecular weight of approximately 415.5 g/mol. The IUPAC name reflects its complex structure, which integrates both hydrazone and phenoxy functionalities, making it a compound of interest in medicinal chemistry.

  • Hydrazone Formation: The compound can undergo condensation reactions typical of hydrazides, where it reacts with carbonyl compounds to form hydrazones.
  • Nucleophilic Substitution: The phenoxy group may participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: Under certain conditions, the compound may undergo cyclization, leading to the formation of more complex cyclic structures.

These reactions highlight the compound's potential for further chemical modifications and its utility in synthetic organic chemistry.

Preliminary studies suggest that N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide exhibits notable biological activities. Compounds of similar structure often demonstrate:

  • Antioxidant Properties: The presence of phenolic groups is associated with antioxidant activity, which may protect cells from oxidative stress.
  • Antimicrobial Activity: Hydrazides have been reported to possess antimicrobial properties, potentially making this compound effective against various pathogens.
  • Anti-inflammatory Effects: Some derivatives show promise in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases.

Further research is required to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide typically involves several key steps:

  • Synthesis of Cyclohexenone Derivative: Starting from appropriate precursors, the cyclohexenone framework is constructed through condensation reactions.
  • Formation of Hydrazide: The cyclohexenone is then reacted with phenoxyacetohydrazine under acidic or basic conditions to yield the desired hydrazide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

This multi-step synthesis highlights the complexity involved in creating this compound.

N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to the development of new pharmaceuticals targeting oxidative stress and inflammation.
  • Agricultural Chemistry: Similar compounds have been explored as agrochemicals for pest control due to their biological activity.
  • Material Science: The compound's properties could be harnessed in developing new materials with specific functional characteristics.

Interaction studies involving N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide are essential for understanding its biological mechanisms:

  • Protein Binding Studies: Investigating how the compound interacts with target proteins can provide insights into its biological activity.
  • Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes can reveal potential therapeutic applications.
  • Cell Line Studies: Evaluating the effects on various cell lines can help determine cytotoxicity and therapeutic indices.

Such studies are crucial for advancing the compound's development into practical applications.

Several compounds share structural similarities with N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
2-(1-benzylindol-3-yl)acetohydrazideIndole coreExhibits distinct pharmacological properties due to indole structure
2-(2-methylindol-3-yl)acetohydrazideIndole derivativePotentially different biological activity profile
N'-(5,5-dimethylcyclohexen-1-yl)acetohydrazideCyclohexenone derivativeFocuses on cyclohexenone reactivity

The uniqueness of N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide lies in its combination of hydrazide and cyclohexenone functionalities, which may confer distinct properties compared to these similar compounds. This diversity in structure suggests varied biological activities and applications across different fields.

N-Acylhydrazones are characterized by the –NH–N=CH– functional group, a versatile pharmacophore that enables diverse biological interactions. The azomethine (C=N) bond facilitates conjugation across the molecule, enhancing electron delocalization and stabilizing interactions with biological targets through hydrogen bonding and π-π stacking. This structural motif is present in clinically approved drugs such as nitrofurantoin (urinary antiseptic) and dantrolene (muscle relaxant), underscoring its therapeutic relevance.

The nucleophilic nitrogen atoms and electrophilic carbon in the hydrazone group allow for reversible covalent binding to enzyme active sites. For example, hydrazide-hydrazones inhibit microbial glucosamine-6-phosphate synthase by forming Schiff base adducts with lysine residues, disrupting cell wall synthesis. Additionally, the planar geometry of the C=N bond enables intercalation into DNA, a mechanism exploited by anticancer hydrazones like PAC-1, which is currently in clinical trials.

Table 1: Biologically Active N-Acylhydrazones and Their Targets

CompoundTarget PathwayBiological ActivityReference
NitrofurantoinBacterial enoyl-ACP reductaseAntibacterial
DantroleneRyanodine receptorMuscle relaxation
PAC-1Procaspase-3 activationAnticancer
LASSBio-294TNF-α inhibitionAnti-inflammatory

Rationale for Targeting Cyclohexenylidene-Phenoxyacetohydrazide Hybrid Architectures

The design of N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide merges two pharmacophoric elements:

  • Cyclohexenylidene Scaffold: The 5,5-dimethylcyclohexenylidene group introduces steric hindrance and conformational rigidity, potentially reducing off-target interactions. The enone system (α,β-unsaturated ketone) may act as a Michael acceptor, enabling covalent binding to thiol groups in proteins.
  • Phenoxyacetohydrazide Moiety: The phenoxy group enhances lipophilicity, improving membrane permeability, while the acetohydrazide linker provides flexibility for optimal target engagement. This hybrid structure mimics features of bioactive acylhydrazones such as nifuroxazide (antidiarrheal) and azumolene (antioxidant).

Table 2: Structural Features and Hypothesized Contributions

ComponentHypothesized Role
3-Hydroxy groupHydrogen bonding with catalytic residues
5,5-DimethylcyclohexenylideneConformational rigidity and metabolic stability
Phenoxy groupHydrophobic interactions with binding pockets
Acetohydrazide linkerFlexibility for dual-target engagement

Computational studies of analogous hydrazides suggest that the cyclohexenylidene ring may adopt a boat conformation, positioning the hydroxy group for hydrogen bonding with kinase ATP-binding sites. Meanwhile, the phenoxy moiety’s electron-rich aromatic system could stabilize charge-transfer complexes with NADPH oxidase, a target in inflammatory diseases.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.14739250 g/mol

Monoisotopic Mass

288.14739250 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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